molecular formula C19H14O2S B2596104 3,4-dimethyl-9-phenyl-7H-furo[2,3-f]chromene-7-thione CAS No. 951981-88-7

3,4-dimethyl-9-phenyl-7H-furo[2,3-f]chromene-7-thione

Cat. No.: B2596104
CAS No.: 951981-88-7
M. Wt: 306.38
InChI Key: GCZQJAWBCIWNIU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-9-phenyl-7H-furo[2,3-f]chromene-7-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of 7-hydroxy-4-phenylcoumarins as starting materials . The reaction conditions often require the presence of a strong acid or base to facilitate the cyclization process .

Industrial Production Methods

the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply .

Mechanism of Action

The mechanism of action of 3,4-dimethyl-9-phenyl-7H-furo[2,3-f]chromene-7-thione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways . The exact molecular targets and pathways involved are still under investigation .

Properties

IUPAC Name

3,4-dimethyl-9-phenylfuro[2,3-f]chromene-7-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O2S/c1-11-8-15-18(19-17(11)12(2)10-20-19)14(9-16(22)21-15)13-6-4-3-5-7-13/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZQJAWBCIWNIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CC(=S)O2)C3=CC=CC=C3)C4=C1C(=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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